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Compound of Interest

2,6-Difluoro-4-
Compound Name:
methoxybenzaldehyde

Cat. No.: B042782

Abstract: This technical guide provides a detailed spectroscopic analysis of 2,6-Difluoro-4-
methoxybenzaldehyde, a key aromatic building block in the synthesis of pharmaceuticals and
advanced materials. A thorough understanding of its spectral characteristics is paramount for
structural verification, purity assessment, and quality control. This document offers an in-depth
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. Each section includes standardized experimental protocols, data interpretation
grounded in established principles, and visual aids to facilitate a comprehensive understanding
for researchers and drug development professionals.

Molecular Structure and Overview

2,6-Difluoro-4-methoxybenzaldehyde possesses a unique substitution pattern on the
benzene ring that gives rise to distinct and informative spectroscopic signatures. The molecule
features an electron-withdrawing aldehyde group and two strongly electronegative fluorine
atoms ortho to it. Conversely, the methoxy group at the para position acts as an electron-
donating group. This electronic interplay is directly reflected in the spectral data.
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Caption: *H-1°F coupling relationship for the aromatic protons.

13C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum reveals all unique carbon environments. A key
feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of fluorinated
carbons and those nearby. [1][2]The one-bond C-F coupling (1JC-F) is typically very large (240-
260 Hz). [1] Expected 13C NMR Data (125 MHz, CDCIs)

Expected Chemical Multiplicity (due to Coupling Constant
Carbon Label

Shift (8, ppm) F) (J, H2)
C7 (C=0) 185 - 188 t (triplet) 4JC-F=3-5Hz
dd (doublet of 1JC-F = 250 Hz, 3JC-F
C2, C6 (C-F) 164 - 167
doublets) =10-15Hz
C4 (C-OCHs) 162 - 165 t (triplet) 3JC-F = 8-12 Hz
C1 (C-CHO) 115-118 t (triplet) 2JC-F = 20-30 Hz
C3, C5 (C-H) 98 - 102 t (triplet) 2JC-F = 25-35 Hz

| C8 (OCHs) | 56 - 58 | s (singlet) | - |
Interpretation:

e Carbonyl Carbon (C7): This carbon is significantly deshielded and appears far downfield,
typical for an aldehyde. [3][4]It will likely appear as a small triplet due to four-bond coupling
to the two fluorine atoms.

» Fluorine-Bearing Carbons (C2, C6): These carbons show the largest chemical shift due to
the direct attachment of the highly electronegative fluorine. The signal is split into a large
doublet by the one-bond coupling to the directly attached fluorine and a smaller doublet by
the three-bond coupling to the other fluorine.
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e Aromatic Carbons (C1, C3, C4, C5): The remaining aromatic carbons all exhibit splitting due
to two- or three-bond couplings with the fluorine atoms, appearing as triplets where coupling
to both fluorines is similar. The C4 carbon is highly deshielded due to the attached oxygen,
while C3/C5 are the most shielded aromatic carbons.

o Methoxy Carbon (C8): This aliphatic carbon appears upfield as a singlet, as it is too distant to
experience significant C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The
spectrum is dominated by strong absorptions from the carbonyl group, the aryl ether linkage,
and the carbon-fluorine bonds.

Expected IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
. Aldehydic C-H Stretch
2840-2860 & 2720-2740 Medium, Sharp )
(Fermi doublet)
Aromatic Aldehyde C=0
1690-1710 Strong, Sharp
Stretch
1600-1620 Medium Aromatic C=C Stretch
Aryl Ether Asymmetric C-O-C
1240-1280 Strong
Stretch
1150-1200 Strong C-F Stretch

| 1020-1050 | Medium | Aryl Ether Symmetric C-O-C Stretch |
Interpretation:

o Aldehyde Group: The most diagnostic peak is the intense C=0 stretch, which appears
around 1700 cm~1 for aromatic aldehydes. [5][6]Additionally, two medium peaks for the
aldehydic C-H stretch appear between 2700-2900 cm~1, with the lower frequency band being
particularly characteristic. * Aryl Ether: Aryl alkyl ethers display two characteristic C-O
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stretching bands: a strong, asymmetric stretch around 1250 cm~* and a symmetric stretch
near 1040 cm~1, [7][8][9]* Carbon-Fluorine Bonds: The C-F stretching vibration gives rise to
a strong absorption typically found in the 1100-1200 cm~1 region. [10][11] Experimental
Protocol: ATR-IR Spectroscopy

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Record a background spectrum.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm™1,

o Data Processing: The resulting transmittance or absorbance spectrum is analyzed for
characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's
fragmentation pattern, further confirming its identity.

Predicted Mass Spectrometry Data (Electron lonization)

m/z (mass-to-charge) Proposed Identity Interpretation
172 [M]+ Molecular lon
Loss of the aldehydic
171 [M-H]* ,
hydrogen radical
Loss of the formyl radical (a-
143 [M-CHOJ*

cleavage)

| 128 | [M-CHO - CHs]* | Subsequent loss of a methyl radical from ether |

Data sourced from predicted values on PubChem for CsHeF202. [12] Interpretation: Aromatic
aldehydes typically show a strong molecular ion peak ([M]*") due to the stability of the aromatic
system. [13]The most common fragmentation pathways for aldehydes are a-cleavage, which
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involves the loss of the aldehydic hydrogen or the entire formyl group. [14][15][16]* [M]*" at m/z
172: Corresponds to the exact molecular weight of the compound (CsHeF202).

e [M-H]* at m/z 171: A very common fragmentation for aldehydes, resulting from the loss of the
weakly bound aldehydic proton. [14]* [M-CHO]* at m/z 143: Results from cleavage of the C-
C bond between the aromatic ring and the carbonyl carbon, a characteristic a-cleavage.

[MI*" (m/z 172)

- *H - *CHO (a-cleavage)

[M-H]* (m/z 171) | | [M-CHO]* (m/z 143)

Click to download full resolution via product page

Caption: Primary fragmentation pathways in mass spectrometry.

Conclusion

The collective analysis of *H NMR, 3C NMR, IR, and MS data provides a self-validating and
unambiguous confirmation of the structure of 2,6-Difluoro-4-methoxybenzaldehyde. The H
NMR confirms the proton count and their distinct electronic environments, particularly the
characteristic triplet for the aromatic protons. The 13C NMR, with its unique C-F coupling
patterns, maps the carbon skeleton precisely. IR spectroscopy verifies the presence of the key
aldehyde, aryl ether, and C-F functional groups, while mass spectrometry confirms the
molecular weight and predictable fragmentation. Together, these techniques form a robust
analytical package for the comprehensive characterization of this important chemical
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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